molecular formula C10H22O7 B13854004 Methyl b-D-mannopyranoside isopropylate

Methyl b-D-mannopyranoside isopropylate

Katalognummer: B13854004
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: WVMPTGPZDFFKLG-FENPOVTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl b-D-mannopyranoside isopropylate is a chemical compound with the molecular formula C10H18O7 and a molecular weight of 254.28 g/mol . It is a derivative of mannose, a type of sugar, and is often used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl b-D-mannopyranoside isopropylate typically involves the reaction of mannose with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl b-D-mannopyranoside isopropylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl b-D-mannopyranoside isopropylate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to carbohydrate metabolism and enzyme activity.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl b-D-mannopyranoside isopropylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, influencing metabolic pathways and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl b-D-mannopyranoside isopropylate is unique due to its specific structural configuration and reactivity. Its isopropylate group provides distinct chemical properties that differentiate it from other similar compounds, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C10H22O7

Molekulargewicht

254.28 g/mol

IUPAC-Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol

InChI

InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3/t3-,4-,5+,6+,7-;/m1./s1

InChI-Schlüssel

WVMPTGPZDFFKLG-FENPOVTBSA-N

Isomerische SMILES

CC(C)O.CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Kanonische SMILES

CC(C)O.COC1C(C(C(C(O1)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.